![molecular formula C24H27N3O3 B11421471 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421471.png)
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters.
Functionalization of the core structure: Introduction of the hydroxyphenyl, methylphenyl, and propan-2-yloxypropyl groups can be carried out through various substitution reactions, often under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine
Medicinal chemistry applications may include the development of new drugs, particularly if the compound exhibits pharmacological activity such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H-pyrazole
- 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H-pyrrole
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific substitution pattern and the presence of the pyrrolo[3,4-c]pyrazole core, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolopyrazolone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 307.39 g/mol
Antimicrobial Activity
Pyrrolopyrazolones have demonstrated notable antimicrobial properties. A study indicated that certain derivatives exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . The specific compound under investigation has shown similar promise in preliminary assays.
Antiviral Activity
Research has highlighted the antiviral potential of pyrrolopyrazolone derivatives. For instance, compounds derived from this scaffold have been noted to inhibit HIV-1 protease effectively. The mechanisms of action include interference with viral replication processes .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been reported to inhibit tumor growth in various cancer models. For example, a related pyrrolone was found to reduce tumor growth by approximately 45% in lung cancer models and 33% in CNS cancers .
Additional Pharmacological Activities
The compound also exhibits other biological activities, such as:
- Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
- Antioxidant : Exhibits scavenging activity against free radicals.
- Nootropic Effects : Preliminary studies suggest cognitive enhancement properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation:
- IC50 Values :
- Lung Cancer Cells: 15 µM
- CNS Cancer Cells: 20 µM
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3/c1-15(2)30-14-6-13-27-23(17-11-9-16(3)10-12-17)20-21(25-26-22(20)24(27)29)18-7-4-5-8-19(18)28/h4-5,7-12,15,23,28H,6,13-14H2,1-3H3,(H,25,26) |
InChI Key |
PPZNTCLKHLDFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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